molecular formula C11H15NO3 B13616830 2-Amino-3-(2-methoxy-6-methylphenyl)propanoic acid

2-Amino-3-(2-methoxy-6-methylphenyl)propanoic acid

Cat. No.: B13616830
M. Wt: 209.24 g/mol
InChI Key: SZFAHYZDONADSS-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methoxy-6-methylphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO3 It is a derivative of phenylalanine, featuring a methoxy group and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methoxy-6-methylphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-methoxy-6-methylbenzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes aldol condensation with glycine to form the corresponding β-hydroxy acid.

    Reduction: The β-hydroxy acid is then reduced to the corresponding β-amino acid using a reducing agent such as sodium borohydride.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methoxy-6-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-3-(2-methoxy-6-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methoxy-6-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)propionic acid: Similar structure but lacks the amino group.

    Propanoic acid, 3-amino-2-methyl-: Similar structure but lacks the methoxy group.

Uniqueness

2-Amino-3-(2-methoxy-6-methylphenyl)propanoic acid is unique due to the presence of both the methoxy and amino groups on the aromatic ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-amino-3-(2-methoxy-6-methylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO3/c1-7-4-3-5-10(15-2)8(7)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)

InChI Key

SZFAHYZDONADSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)CC(C(=O)O)N

Origin of Product

United States

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